N-(butan-2-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
This compound features a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group, fused to a 2-oxo-1,2-dihydropyridine moiety. The acetamide side chain includes a branched butan-2-yl group, which may influence lipophilicity and metabolic stability. The 4-chlorophenyl group contributes to steric bulk and hydrophobic interactions, while the dihydropyridinone core could impart conformational flexibility.
Properties
IUPAC Name |
N-butan-2-yl-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-3-12(2)21-16(25)11-24-10-4-5-15(19(24)26)18-22-17(23-27-18)13-6-8-14(20)9-7-13/h4-10,12H,3,11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQKMFKXVSUZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-oxadiazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Formation of the Dihydropyridinyl Moiety: This involves the cyclization of suitable precursors to form the dihydropyridinyl ring.
Coupling Reactions: The final step involves coupling the different moieties under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group.
Reduction: Reduction reactions can occur at the oxadiazole ring or the dihydropyridinyl moiety.
Substitution: The chlorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Materials Science: Its unique structure may make it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-(butan-2-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
1,2,4-Oxadiazole vs. 1,2,4-Triazole Derivatives
- Target Compound : The 1,2,4-oxadiazole ring (Figure 1A) has two nitrogen atoms and one oxygen atom, conferring high electronegativity and metabolic resistance due to reduced susceptibility to enzymatic hydrolysis .
- Analog from : Replaces oxadiazole with a 1,2,4-triazol-4-one ring (Figure 1B). The dichlorophenoxy group in this analog introduces halogenated aromaticity, which may enhance binding to hydrophobic pockets in target proteins .
- Analog from : Features a 1,2,4-triazole core with a 4-chlorophenyl substituent, similar to the target compound. However, the benzodioxin moiety in its acetamide chain introduces oxygen-rich heterocyclicity, likely improving solubility compared to the butan-2-yl group in the target compound .
Dihydropyridinone vs. Pyrimidoindole Cores
- Target Compound: The 2-oxo-1,2-dihydropyridine core allows for keto-enol tautomerism, which may stabilize interactions with metal ions or polar residues in enzymatic active sites.
- Analog from : Replaces dihydropyridinone with a pyrimido[5,4-b]indole system.
Substituent Variations
Chlorophenyl Groups
- Target Compound : The 4-chlorophenyl group on the oxadiazole ring is a common pharmacophore in kinase inhibitors and antimicrobial agents, contributing to hydrophobic and van der Waals interactions.
- Analog from : Includes a 4-bromo-2-methylphenyl group instead. Bromine’s larger atomic radius may increase steric hindrance, affecting target selectivity .
Acetamide Side Chains
Physicochemical and Pharmacokinetic Implications
A comparative analysis of key properties is summarized below:
*Predicted using fragment-based methods.
Biological Activity
N-(butan-2-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide, a compound featuring a complex structure with oxadiazole and dihydropyridine moieties, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 378.82 g/mol. The compound exhibits significant lipophilicity, indicated by an XLogP value of 6.6, which suggests good membrane permeability .
Antioxidant Activity
Research indicates that derivatives containing the oxadiazole ring exhibit notable antioxidant properties. A study evaluating various oxadiazole derivatives demonstrated significant radical scavenging activity using the DPPH assay. Compounds showed a range of radical scavenging abilities from 32% to 87%, with some derivatives outperforming ascorbic acid at comparable concentrations .
Anti-inflammatory Effects
In vivo studies have reported that oxadiazole derivatives can effectively reduce inflammation. Specifically, compounds were tested in a carrageenan-induced paw edema model in rats, revealing significant edema inhibition ranging from 23.6% to 82.3% compared to the standard drug Indomethacin . This suggests that this compound may possess similar anti-inflammatory properties.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of oxadiazole derivatives have been evaluated against various cancer cell lines. In vitro assays showed that certain derivatives exhibited selective cytotoxicity towards cancer cells while maintaining low toxicity to normal cells. This selectivity is crucial for developing effective anticancer agents .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Oxadiazole Ring : Known for enhancing biological activity due to its electron-withdrawing character.
- Dihydropyridine Moiety : Contributes to the compound's lipophilicity and potential interaction with biological targets.
- Chloro Group : The presence of electron-withdrawing groups like chlorine is associated with increased potency in several biological assays .
Case Studies
Several studies have investigated the biological activities of compounds similar to this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(butan-2-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Condensation : Formation of the 1,2,4-oxadiazole ring via cyclization of nitrile derivatives with hydroxylamine .
- Acetamide Coupling : Reaction of the pyridinone core with activated acetamide derivatives using coupling agents like EDCI/HOBt .
- Purification : Chromatography (e.g., silica gel or HPLC) to achieve >95% purity, with verification via NMR and mass spectrometry .
- Key Considerations : Optimize reaction temperatures and solvent systems (e.g., DMF or acetonitrile) to minimize side products .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign peaks for the oxadiazole (δ 8.5–9.0 ppm for aromatic protons), pyridinone (δ 6.5–7.5 ppm), and acetamide (δ 2.0–2.5 ppm for methyl groups) .
- FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions for stability analysis .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Antimicrobial Screening : Use agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
- Methodological Answer :
- Purity Verification : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation .
- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell passage number) .
- Structural Analog Comparison : Compare activity of derivatives (e.g., 4-chlorophenyl vs. 4-methylphenyl oxadiazole) to identify pharmacophores .
Q. What computational strategies predict the reactivity and binding affinity of this compound?
- Methodological Answer :
- DFT Calculations : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulate interactions with target proteins (e.g., PARP-1 or COX-2) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent .
Q. What strategies optimize solubility and stability for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or formulate as nanoparticles .
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) and monitor via LC-MS .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
